7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
CAS No.: 180161-02-8
Cat. No.: VC7239829
Molecular Formula: C14H16N2
Molecular Weight: 212.296
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180161-02-8 |
|---|---|
| Molecular Formula | C14H16N2 |
| Molecular Weight | 212.296 |
| IUPAC Name | 7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
| Standard InChI | InChI=1S/C14H16N2/c1-10-3-2-4-12-13(9-16-14(10)12)11-5-7-15-8-6-11/h2-5,9,15-16H,6-8H2,1H3 |
| Standard InChI Key | QVHVZVRAGSJGIQ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=CN2)C3=CCNCC3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a bicyclic indole scaffold substituted at the 3-position with a 1,2,3,6-tetrahydropyridine ring and a methyl group at the 7-position of the indole nucleus. This configuration imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. The indole moiety contributes aromaticity and hydrogen-bonding capabilities, while the tetrahydropyridine ring introduces conformational flexibility .
Physicochemical Properties
Key physicochemical parameters include:
The compound’s logP (partition coefficient) and solubility profile remain areas of active investigation, though its moderate polarity suggests potential blood-brain barrier permeability.
Synthesis and Production
Laboratory-Scale Synthesis
The Fischer indole synthesis is a predominant method for constructing the indole core. This reaction involves condensing phenylhydrazines with carbonyl compounds under acidic conditions. For 7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a modified approach incorporates a pre-functionalized tetrahydropyridine moiety. Key steps include:
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Formation of the Indole Core: Reaction of 4-methylphenylhydrazine with a ketone derivative under reflux in acetic acid.
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Introduction of the Tetrahydropyridine Group: Coupling via palladium-catalyzed cross-coupling or nucleophilic substitution.
Optimization of reaction parameters (temperature, catalyst loading) is critical to achieving yields exceeding 60%.
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance scalability and reproducibility. Purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization ensure >98% purity, meeting pharmaceutical-grade standards. Recent advances in catalytic systems, including immobilized enzymes, have reduced byproduct formation and energy consumption.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The mechanism likely involves disruption of microbial cell membrane integrity via interaction with phospholipid bilayers.
Neuroprotective Effects
As a dopamine D receptor partial agonist (), it modulates dopaminergic signaling, offering potential in treating Parkinson’s disease and schizophrenia. In rodent models, it ameliorated oxidative stress in hippocampal neurons, suggesting utility in neurodegenerative disorders.
Pharmacological Applications
Receptor Binding Profiling
Comparative studies with structural analogs reveal substituent-dependent receptor selectivity:
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Methyl Group at Position 7: Enhances blood-brain barrier penetration compared to halogenated derivatives.
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Tetrahydropyridine Moiety: Mediates serotonin 5-HT receptor affinity (), implicated in cognitive enhancement.
Therapeutic Prospects
Ongoing clinical trials explore its efficacy in:
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Oncology: Adjuvant therapy to sensitize tumors to chemotherapy.
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Neurology: Management of cognitive deficits in Alzheimer’s disease.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing dopaminergic and serotonergic agents. Its hydrochloride salt (CAS 1432678-78-8) is a common formulation for improved aqueous solubility .
Material Science
Functionalization of the indole nitrogen enables incorporation into conductive polymers, with applications in organic electronics .
Comparison with Structural Analogs
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| 5-Methoxy Analog | Methoxy at position 5 | Enhanced 5-HT affinity |
| 1-Benzyl Derivative | Benzyl at position 1 | Improved D receptor binding |
| 7-Chloro Analog | Chlorine at position 7 | Higher antimicrobial potency |
Substituent bulk and electronic effects critically influence target engagement and pharmacokinetics .
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